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2-(2,6-dimethylphenoxy)-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with dimethyl groups and a quinazolinyl moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the phenoxy and quinazolinyl intermediates. The phenoxy intermediate can be synthesized through the reaction of 2,6-dimethylphenol with an appropriate halogenating agent, followed by nucleophilic substitution with an amine to form the phenoxy amide. The quinazolinyl intermediate is prepared through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and purification techniques such as recrystallization or chromatography are often employed to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinazolinone moiety to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted quinazolinones, amines, and phenoxy derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-DIMETHYLPHENOXY)-N-{2-OXO-2-[2-(4-PYRIDINYL)METHYLENE]HYDRAZINO}ETHYLACETAMIDE
- N-BENZYL-2-(2,6-DIMETHYLPHENOXY)-N-{[3R,4R]-4-[(2-METHYLPROPYL)(PHENYLSULFONYL)AMINO]METHYL}-3-PYRROLIDINYL]METHYLACETAMIDE
Uniqueness
What sets 2-(2,6-DIMETHYLPHENOXY)-N~1~-[2-METHYL-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE apart from similar compounds is its specific combination of the phenoxy and quinazolinyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-12-7-6-8-13(2)18(12)25-11-17(23)21-22-14(3)20-16-10-5-4-9-15(16)19(22)24/h4-10H,11H2,1-3H3,(H,21,23) |
InChI Key |
JDFGBBCKNXWKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN2C(=NC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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